molecular formula C22H24N2O2S B2869187 3-(Benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline CAS No. 866811-71-4

3-(Benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline

Cat. No.: B2869187
CAS No.: 866811-71-4
M. Wt: 380.51
InChI Key: XLZQBNDPGTYLMC-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with an odor described as objectionable, and typical of amines.


Synthesis Analysis

The synthesis of benzenesulfonyl derivatives often involves the reaction of benzenesulfonyl chloride with a suitable nucleophile . For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl group (SO2), which is in turn attached to a chlorine atom . The structure of piperidine is a six-membered ring with five carbon atoms and one nitrogen atom.


Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Physical and Chemical Properties Analysis

Benzenesulfonyl chloride is a colourless liquid with a density of 1.384 g/mL at 25 °C . It is soluble in alcohol and diethyl ether, but reacts with water .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Research by Khalid et al. (2016) on N-substituted derivatives of a compound structurally related to 3-(Benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline revealed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The study demonstrates the potential of such compounds in developing new antimicrobial agents, with specific chemical modifications enhancing their efficacy against a broad spectrum of bacterial pathogens (Khalid et al., 2016).

Antioxidant and Enzyme Inhibition

Lolak et al. (2020) investigated benzenesulfonamides with 1,3,5-triazine motifs for their antioxidant properties and inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with neurological disorders and pigmentation diseases. The study highlights the versatility of sulfonamide compounds in addressing oxidative stress and enzyme-related pathologies, suggesting a potential therapeutic avenue for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Optical and Electronic Applications

Ruanwas et al. (2010) synthesized and characterized compounds for their nonlinear optical properties, indicating potential applications in optical limiting. The research demonstrates the utility of quinoline and sulfonamide derivatives in developing materials for optical technologies, underscoring the importance of chemical structure in determining the physical properties of such compounds (Ruanwas et al., 2010).

Anticancer Activity

Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines, showing potent cytotoxicity against various cancer cell lines. This study underlines the significance of structural analogs of this compound in the development of new anticancer agents, providing a foundation for further research into their mechanism of action and therapeutic potential (Redda et al., 2010).

Mechanism of Action

The mechanism of action of benzenesulfonyl derivatives in biological systems can vary widely depending on the specific compound. Some benzenesulfonic acid derived compounds have been evaluated as competitive inhibitors of human neutrophil elastase, a target for the treatment of Acute Respiratory Distress Syndrome .

Safety and Hazards

Benzenesulfonyl chloride is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life .

Future Directions

The development of new benzenesulfonyl derivatives and their potential applications in medicine and other fields is an active area of research. For example, benzenesulfonyl derivatives have been studied for their potential as anticancer and antimicrobial agents .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-2-17-11-12-20-19(15-17)22(24-13-7-4-8-14-24)21(16-23-20)27(25,26)18-9-5-3-6-10-18/h3,5-6,9-12,15-16H,2,4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZQBNDPGTYLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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